molecular formula C31H28ClN3O6 B14118908 5-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

5-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No.: B14118908
M. Wt: 574.0 g/mol
InChI Key: YLOCAUOLIXYYCE-UHFFFAOYSA-N
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Description

This compound is a multifunctional heterocyclic molecule featuring a 1,2-dihydroquinolin-2-one core substituted with a 6-chloro group and a 4-phenyl moiety. Attached to this core is a 4,5-dihydro-1H-pyrazole ring bearing a 3,4-dimethoxyphenyl group at position 3. The pyrazole is further linked to a pentanoic acid chain via a ketone group at position 1. Its design integrates pharmacophoric elements from quinoline (aromatic stacking) and pyrazole (hydrogen bonding), commonly exploited in drug discovery for targeting enzymes or receptors.

Properties

Molecular Formula

C31H28ClN3O6

Molecular Weight

574.0 g/mol

IUPAC Name

5-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C31H28ClN3O6/c1-40-25-14-11-19(15-26(25)41-2)24-17-23(34-35(24)27(36)9-6-10-28(37)38)30-29(18-7-4-3-5-8-18)21-16-20(32)12-13-22(21)33-31(30)39/h3-5,7-8,11-16,24H,6,9-10,17H2,1-2H3,(H,33,39)(H,37,38)

InChI Key

YLOCAUOLIXYYCE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural homology with other pentanoic acid derivatives bearing substituted pyrazole and quinoline moieties. Below is a comparative analysis based on available data:

Property Target Compound Analog 1 (5-[5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid) Analog 2 (5-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid)
Molecular Formula C₃₀H₂₆ClN₃O₆ C₂₂H₂₄N₂O₅ C₂₅H₂₄ClN₃O₅
Molecular Weight ~560.0 g/mol (calculated) 396.44 g/mol 481.94 g/mol
Key Substituents 6-Cl, 4-phenyl (quinoline); 3,4-dimethoxyphenyl (pyrazole) 2-methoxyphenyl, 4-methoxyphenyl (pyrazole) 2-Cl, 6,7-dimethoxy (quinoline); phenyl (pyrazole)
logP ~3.27 (estimated) 3.27 ~3.8 (predicted)
Hydrogen Bond Acceptors 8 8 9
Polar Surface Area ~70 Ų 70.4 Ų ~85 Ų (estimated)
Synthetic Complexity High (multiple heterocycles, stereochemistry) Moderate (fewer substituents) High (chloro and dimethoxy groups on quinoline)

Key Differences and Implications

Analog 2’s 6,7-dimethoxyquinoline core introduces additional hydrogen bond acceptors, raising its polar surface area and possibly improving target binding specificity .

Chlorine vs. Methoxy Groups: The 6-chloro substituent on the quinoline in the target compound may enhance metabolic stability compared to methoxy groups in Analog 2, as chlorine is less prone to oxidative demethylation .

Biological Activity Predictions: Analog 1’s lower molecular weight (396.44 g/mol) and balanced logP (3.27) suggest better oral bioavailability than the target compound, which has a higher molecular weight (~560 g/mol) and similar logP . Analog 2’s chloro-quinoline moiety may confer stronger anti-inflammatory or antimicrobial activity, as chloro-substituted quinolines are known for such effects .

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